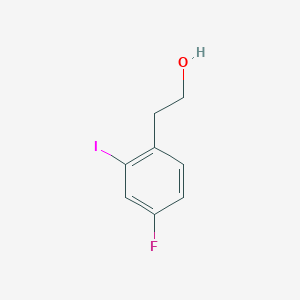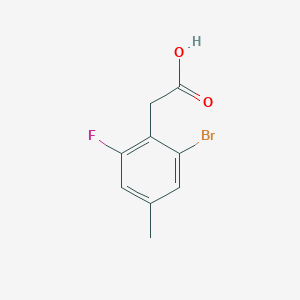
2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride is a compound with significant interest in various scientific fields. It is known for its unique structure, which includes a thiazole ring, making it a valuable molecule in synthetic chemistry and biological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride can be achieved through several methods. One common approach involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid in different solvents such as water, acetic acid, DMF, and ethanol. The reaction is facilitated by bases like sodium acetate, sodium carbonate, and triethylamine . Another method involves the condensation of dihydrothiazolone with aromatic or heterocyclic aldehydes in an aqueous sodium carbonate solution .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents and bases, as well as the reaction temperature and time, are crucial factors in the industrial synthesis process.
化学反应分析
Types of Reactions
2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives.
科学研究应用
2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring in its structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
- 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid
- 2-Amino-3-(1,3-thiazol-4-yl)propanoic acid dihydrochloride
- 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanoic acid
Uniqueness
2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride is unique due to its specific thiazole ring position and the presence of the dihydrochloride salt form. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C6H10Cl2N2O2S |
|---|---|
分子量 |
245.13 g/mol |
IUPAC 名称 |
2-amino-3-(1,3-thiazol-2-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H8N2O2S.2ClH/c7-4(6(9)10)3-5-8-1-2-11-5;;/h1-2,4H,3,7H2,(H,9,10);2*1H |
InChI 键 |
LKIANMLAHFHTIT-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=N1)CC(C(=O)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B13471775.png)
![3-(difluoromethoxy)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13471783.png)

![benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13471789.png)





![1-{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13471817.png)
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13471820.png)

![2,2,2-Trifluoro-1-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13471832.png)

